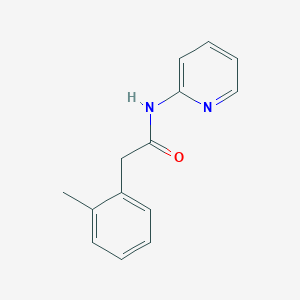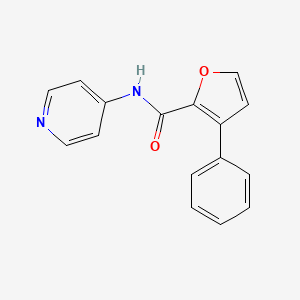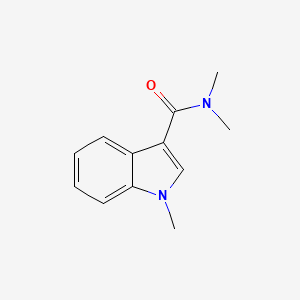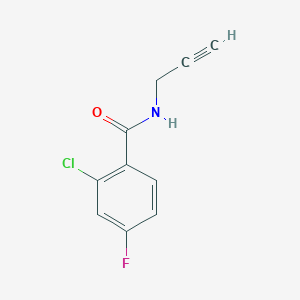![molecular formula C17H23FN2O B7471216 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, also known as FPE or Fluoropiperazine Ethyl Ketone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of piperazine derivatives and has been shown to exhibit promising effects in various biological activities.
作用机制
The mechanism of action of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act on various molecular targets, including the NMDA receptor, COX-2 enzyme, and PI3K/Akt/mTOR signaling pathway. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. Furthermore, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential therapeutic properties in various biological activities, its availability, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential side effects.
未来方向
There are several future directions for the study of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, including further investigation of its mechanism of action, its potential therapeutic properties in other biological activities, and its potential use in drug development. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its safety profile.
合成方法
The synthesis of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves the reaction of 2-fluoroaniline with cyclopentanone in the presence of hydrochloric acid and sodium nitrite to form 2-cyclopentyl-1-(2-fluorophenyl)ethanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce this compound.
科学研究应用
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic properties in various biological activities, including neuroprotection, anti-inflammatory, and anticancer effects. In a study conducted on animal models, this compound was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its anticancer properties and has shown to induce apoptosis and inhibit cell proliferation in cancer cells.
属性
IUPAC Name |
2-cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-7-3-4-8-16(15)19-9-11-20(12-10-19)17(21)13-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWHUFRVOREHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)







